molecular formula C21H15F2N5O B1243858 TPA-023B CAS No. 425377-76-0

TPA-023B

Cat. No.: B1243858
CAS No.: 425377-76-0
M. Wt: 391.4 g/mol
InChI Key: PCZLQMGFNUNVOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TPA-023B is a compound known for its high affinity and selective modulation of the gamma-aminobutyric acid type A (GABAA) receptor. It acts as a partial agonist at the alpha2 and alpha3 subtypes and as an antagonist at the alpha1 subtype. This compound is primarily used in scientific research due to its non-sedating anxiolytic-like properties .

Preparation Methods

The synthesis of TPA-023B involves several steps, including the formation of the triazolopyridazine core and subsequent functionalization. The synthetic route typically starts with the preparation of the triazole ring, followed by the introduction of the pyridazine moiety. Reaction conditions often involve the use of strong bases and solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Chemical Reactions Analysis

TPA-023B undergoes various chemical reactions, including:

Scientific Research Applications

TPA-023B has a wide range of applications in scientific research:

Mechanism of Action

TPA-023B exerts its effects by selectively modulating the GABAA receptor. It binds to the benzodiazepine site of the receptor, acting as a partial agonist at the alpha2 and alpha3 subtypes and as an antagonist at the alpha1 subtype. This selective modulation enhances the inhibitory effects of gamma-aminobutyric acid (GABA) in the central nervous system, leading to anxiolytic effects without sedation .

Comparison with Similar Compounds

TPA-023B is often compared with other GABAA receptor modulators such as TPA-023 and MRK-409. Unlike this compound, MRK-409 exhibits moderate activity at the alpha1 subtype, leading to sedative effects. TPA-023, on the other hand, shares a similar selectivity profile with this compound but has different pharmacokinetic properties. The unique feature of this compound is its high selectivity and non-sedating anxiolytic properties, making it a valuable tool in research .

Similar Compounds

  • TPA-023
  • MRK-409
  • PF-06372865

Biological Activity

TPA-023B is a selective modulator of the GABAA_A receptor, particularly targeting the α2 and α3 subtypes, while exhibiting antagonist properties at the α1 subtype. This profile positions this compound as a promising candidate for treating anxiety and pain without the sedative effects commonly associated with traditional benzodiazepines. Below is a detailed examination of its biological activity, including pharmacological profiles, case studies, and research findings.

Pharmacological Profile

This compound has been characterized through various studies that illustrate its unique efficacy and safety profile:

  • Selectivity : this compound is functionally selective for the α2, α3, and α5 GABAA_A receptor subtypes. It acts as a weak partial agonist at α2 and α3 receptors while being an antagonist at the α1 subtype .
  • Efficacy : The compound has shown an EC50_{50} of 1.7 nM at the α3 receptor, indicating high potency in modulating this receptor subtype .

Biological Activity in Pain Models

Recent studies have focused on this compound's effects in models of neuropathic pain:

  • Antihyperalgesic Effects : In neuropathic mice with chronic constriction injury (CCI) of the sciatic nerve, this compound demonstrated significant reversal of hyperalgesia to both tactile and heat stimuli. Specifically, it produced dose-dependent antihyperalgesic effects with maximum possible effect percentages of 67.2% for mechanical hyperalgesia and 122.2% for heat hyperalgesia at 1 mg/kg doses .

Table 1: Antihyperalgesic Effects of this compound

Dose (mg/kg)Mechanical Hyperalgesia (%)Heat Hyperalgesia (%)
0.330.465.1
1.067.2122.2

Case Studies

  • Chronic Pain Management : In a study assessing the tonic aversive component of pain, this compound significantly reduced pain perception in CCI mice as measured by the conditioned place preference test and facial pain expression scores using the mouse grimace scale . This suggests that this compound not only alleviates withdrawal responses but also addresses chronic pain's affective components.
  • Anxiolytic Properties : In preclinical models involving anxiety (elevated plus maze and fear-potentiated startle tests), this compound exhibited anxiolytic effects without causing sedation or impairing motor coordination, which is often a limitation in traditional benzodiazepines .

Metabolic Profile

This compound undergoes metabolism primarily via CYP3A4-mediated pathways, which is crucial for understanding its pharmacokinetics and potential drug interactions . The compound has shown favorable pharmacokinetic properties with significant brain GABAA_A receptor occupancy correlating with its anxiolytic effects.

Research Findings

Research indicates that this compound's mechanism involves enhancing synaptic inhibition in the spinal dorsal horn, addressing diminished inhibition associated with pathological pain syndromes . Its selective action on α2/α3 GABAA_A receptors normalizes exaggerated nociceptive responses without typical side effects seen with broader GABAergic drugs.

Properties

IUPAC Name

3-fluoro-2-[2-fluoro-5-[3-(2-hydroxypropan-2-yl)imidazo[1,2-b][1,2,4]triazin-7-yl]phenyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F2N5O/c1-21(2,29)18-11-26-28-17(10-25-20(28)27-18)12-6-7-15(22)14(8-12)19-13(9-24)4-3-5-16(19)23/h3-8,10-11,29H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCZLQMGFNUNVOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC2=NC=C(N2N=C1)C3=CC(=C(C=C3)F)C4=C(C=CC=C4F)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F2N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9047330
Record name PharmaGSID_47330
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9047330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

425377-76-0
Record name TPA-023B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0425377760
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TPA-023B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GMY695BP6Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

6,2′-Difluoro-5′-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-biphenyl-2-carbonitrile was coupled to 2-(7-bromoimidazo[1,2-b][1,2,4]triazin-3-yl)propan-2-ol in 32% yield using a similar procedure to that described in Example 3, step f, to give a yellow solid: mp 206° C.; 1H NMR (360 MHz, CDCl3) δ 1.71 (6H, s), 3.28 (1H, br s), 7.37-7.66 (4H, m), 8.15 (2H, m), 8.26 (1H, s), 8.78 (1H, s); MS (ES+) m/z 392 [M+H]+. Anal. Found: C, 64.66; H, 3.93, N, 17.71%. Required for C21H15F2N5O: C, 64.45; H, 3.86; N, 17.89%.
Name
6,2′-Difluoro-5′-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-biphenyl-2-carbonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.